molecular formula C23H33ClN6O4S B1662231 Vardenafil hydrochloride CAS No. 224785-91-5

Vardenafil hydrochloride

Cat. No.: B1662231
CAS No.: 224785-91-5
M. Wt: 525.1 g/mol
InChI Key: XCMULUAPJXCOHI-UHFFFAOYSA-N
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Description

Vardenafil hydrochloride is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). It is primarily used as an oral therapy for the treatment of erectile dysfunction. The compound works by enhancing the effects of nitric oxide (NO) released during sexual stimulation, leading to increased blood flow into the penis and resulting in an erection .

Mechanism of Action

Target of Action

Vardenafil hydrochloride primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that plays a crucial role in regulating blood flow .

Mode of Action

This compound is a selective inhibitor of PDE5 . During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . This compound inhibits the degradation of cGMP by PDE5, allowing increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the NO-cGMP pathway . The release of NO during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. This causes relaxation of the smooth muscle cells in the corpus cavernosum, allowing for increased blood flow and facilitating an erection .

Pharmacokinetics

This compound is rapidly absorbed with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized in the liver via CYP3A4 (major), CYP2C, and 3A5 (minor) enzymes, forming an active metabolite . The elimination half-life of Vardenafil and its metabolite is about 4 to 6 hours . The compound is excreted in the feces (~91% to 95% as metabolites) and urine (~2% to 6%) . The absolute bioavailability of Vardenafil is approximately 15% .

Result of Action

The primary result of this compound’s action is the facilitation of an erection. By inhibiting PDE5 and preventing the degradation of cGMP, this compound allows for the relaxation of smooth muscle cells in the corpus cavernosum and increased blood flow into the penis .

Action Environment

The action of this compound can be influenced by various environmental factors. Additionally, coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Preparation Methods

The synthesis of vardenafil hydrochloride involves a series of complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product. One of the key steps includes the addition of ammonia to introduce the nitrile functionality, leading to the formation of amidine . Industrial production methods have been developed to optimize the yield and purity of this compound, including the use of advanced synthetic routes and improved reaction conditions .

Chemical Reactions Analysis

Vardenafil hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be investigated using cyclic voltammetry, which provides insights into its electrochemical behavior . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Vardenafil hydrochloride has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of PDE5 and its effects on cGMP levels. In biology, it is used to investigate the role of NO in smooth muscle relaxation and blood flow regulation. In medicine, this compound is primarily used to treat erectile dysfunction, but it has also been evaluated for its potential use in treating pulmonary arterial hypertension . Additionally, research has explored its use in enhancing the dissolution rate and permeability of poorly water-soluble drugs .

Properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMULUAPJXCOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945152
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224785-91-5, 224789-15-5
Record name Vardenafil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224785-91-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vardenafil hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30945152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride
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Record name VARDENAFIL HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Vardenafil Hydrochloride?

A1: this compound acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [, , ]. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in smooth muscle relaxation [, ].

Q2: How does the inhibition of PDE5 by this compound affect erectile function?

A2: By inhibiting PDE5, this compound prevents the breakdown of cGMP in the smooth muscle of the corpus cavernosum and corpus spongiosum in the penis []. This leads to prolonged smooth muscle relaxation, vasodilation, and increased blood flow into the penis, ultimately resulting in enhanced and sustained erections [, ].

Q3: Are there any other physiological effects of this compound related to its PDE5 inhibition?

A3: Research suggests that this compound's inhibition of PDE5 may contribute to vasculoprotective effects, particularly in individuals with cardiovascular diseases []. Additionally, studies in rats have shown that this compound can increase both heme oxygenase (HO) enzyme activity and cGMP levels in cavernous tissue, suggesting a potential role for HO in mediating the drug's effects [, ].

Q4: What is the molecular formula and weight of this compound Trihydrate?

A4: The molecular formula of this compound Trihydrate is C23H33N6O4SCl(H2O)3. Its molecular weight is 579.1 g/mol [].

Q5: What spectroscopic techniques are useful for characterizing this compound and its related substances?

A5: Several spectroscopic methods are valuable for characterizing this compound and its impurities, including:* UV-Spectrophotometry: This technique allows for the quantification of this compound in various samples, such as pharmaceutical formulations and wastewater, by measuring its absorbance at specific wavelengths like 214 nm [].* HPLC with UV detection: This method provides a sensitive and specific approach for quantifying this compound and its related substances in bulk drugs and pharmaceutical formulations [, ].* Raman Scattering Spectroscopy: This technique, particularly when combined with multivariate analysis methods like SIMCA, shows promise for the rapid identification of falsified this compound tablets [].

Q6: What is the impact of water content on the stability of this compound?

A6: Maintaining the correct hydration state is crucial for this compound stability. Studies indicate that the trihydrate form is more stable than anhydrous forms [, , , , ]. Controlled humidity during manufacturing is essential to ensure the drug's stability [, ].

Q7: How does the formulation of this compound impact its dissolution rate and overall stability?

A7: Various formulation strategies are employed to enhance the dissolution rate and stability of this compound:* Orally Disintegrating Tablets (ODTs): ODTs, particularly those prepared by freeze-drying techniques, exhibit improved dissolution profiles and clinical performance compared to conventional tablets [, ].* Solid Dispersions: Incorporating this compound into solid dispersions using polymers like polyvinyl pyrrolidone or mannitol significantly increases its solubility and dissolution rate [].* Amorphous Forms: Freeze-drying this compound with excipients like hydroxypropyl methylcellulose (HPMC) or β-cyclodextrin (β-CD) produces amorphous forms with enhanced apparent solubility and permeability compared to the crystalline form [].* Lipomers: Formulating this compound as lipomers, which are lipid-polymer hybrid particles, offers a promising approach for modifying the drug release rate and enhancing its oral bioavailability [].

Q8: What are the key pharmacokinetic parameters of this compound?

A8: Studies show that this compound is rapidly absorbed after oral administration, with a median time to maximum plasma concentration (Tmax) of approximately 40 minutes []. It has a mean elimination half-life (t1/2) of 4.4-4.8 hours [].

Q9: What is the relationship between this compound plasma concentrations and its pharmacodynamic effects?

A10: Studies demonstrate a clear dose-response relationship between this compound and improvements in penile rigidity and tumescence in men with erectile dysfunction [, ]. Higher doses (40 mg) tend to provide a longer duration of action and greater efficacy compared to lower doses (20 mg) [].

Q10: How has this compound's efficacy been assessed in preclinical settings?

A11: Preclinical studies have demonstrated the efficacy of this compound in inducing penile erections in rabbits through its NO-mediated relaxation effects [].

Q11: What is the evidence for this compound's effectiveness in treating erectile dysfunction in humans?

A12: Numerous clinical trials have established the efficacy of this compound in treating erectile dysfunction of varying severities [, , ]. Improvements in erectile function, measured by validated questionnaires like the International Index of Erectile Function (IIEF), have been consistently observed [].

Q12: What are some common adverse effects associated with this compound use?

A13: While generally well-tolerated, this compound can cause mild to moderate adverse effects, with headache, flushing, and nasal congestion being the most frequently reported [, , ]. These effects are usually transient and dose-dependent [].

Q13: What drug delivery approaches have been explored to enhance the delivery and efficacy of this compound?

A15: Several strategies have been investigated to optimize the delivery of this compound:* Transdermal Delivery: The development of this compound-loaded ethosome-derived invasomes and silica nanoparticles shows promise in enhancing transdermal delivery, potentially offering advantages like sustained drug release and improved patient compliance [, ].

Q14: What analytical methods are commonly employed for the quality control of this compound?

A16: Quality control of this compound relies on several analytical techniques:* High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection, is a standard method for quantifying this compound and its impurities in raw materials and finished products [, ].* UV-Spectrophotometry: This technique provides a rapid and straightforward approach for determining the content of this compound in pharmaceutical formulations [, ].

Q15: What are the key aspects of analytical method validation for this compound?

A17: Analytical method validation for this compound is crucial to ensure the accuracy, precision, and reliability of analytical data. Validation parameters typically include linearity, range, accuracy, precision, specificity, detection limit, quantitation limit, robustness, and system suitability [, ].

Q16: How does the solubility of this compound affect its bioavailability?

A18: this compound exhibits poor water solubility, which contributes to its limited bioavailability after oral administration [].

Q17: What strategies can be employed to enhance the dissolution rate and solubility of this compound?

A19: Various formulation approaches can improve the dissolution and solubility of this compound:* Solid Dispersions: Formulating the drug as solid dispersions using hydrophilic carriers like polyvinyl pyrrolidone or mannitol significantly enhances its dissolution profile and solubility [].* Orally Disintegrating Tablets (ODTs): ODTs, designed to disintegrate rapidly in the mouth, offer improved drug dissolution and faster absorption compared to conventional tablets [, ].

Q18: What measures are taken during the manufacturing process to ensure the quality and stability of this compound?

A20: Stringent quality control measures are implemented throughout the production of this compound, including:* Control of Water Content: Maintaining the drug in its trihydrate form is essential for stability, necessitating careful control of humidity levels during manufacturing [, ].* Raw Material Testing: Thoroughly testing all incoming raw materials for purity and quality is crucial [].* In-Process Controls: Regular monitoring and analysis at various stages of the manufacturing process ensure consistent product quality [].* Finished Product Testing: Comprehensive testing of the final product, including assay, impurities, dissolution, and stability, guarantees it meets established specifications [].

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